molecular formula C16H17NO5 B1311027 1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate CAS No. 850374-95-7

1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate

Cat. No. B1311027
M. Wt: 303.31 g/mol
InChI Key: ZWBQQPNSHLBCRE-UHFFFAOYSA-N
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Description

The compound 1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate is a derivative of indole, which is a fundamental scaffold in medicinal chemistry. Indole derivatives are known for their diverse biological activities and are present in many pharmaceuticals and natural products. The tert-butyl group is a common protecting group in organic synthesis, and the presence of a formyl group indicates potential reactivity as an electrophile or as a precursor to other functional groups.

Synthesis Analysis

The synthesis of tert-butyl indole derivatives is not directly described in the provided papers. However, similar compounds have been synthesized using various methods. For example, tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate was synthesized through a three-step substitution reaction, indicating that multi-step synthetic routes are common for such compounds . Another related compound, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, was synthesized from commercially available starting materials through nucleophilic substitution, oxidation, halogenation, and elimination reactions . These methods could potentially be adapted for the synthesis of 1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate.

Molecular Structure Analysis

The molecular structure of tert-butyl indole derivatives can be complex, with the indole ring system often being planar or nearly planar. For instance, in tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate, the indole ring system is planar, and the tert-butyl bound carboxylate group forms a dihedral angle with the indole ring system . X-ray crystallography and density functional theory (DFT) studies are common techniques used to determine and confirm the molecular structures of such compounds .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines were synthesized by condensation reactions . The formyl group in 1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate suggests that it could participate in similar condensation reactions or be used as a precursor for other transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl indole derivatives can be influenced by their molecular structure. For example, the crystal structure and DFT studies provide insights into the stability, reactivity, and electronic properties of these compounds . The presence of tert-butyl groups can affect the solubility and steric properties of the molecule, which in turn can influence its reactivity and interaction with biological targets.

Scientific Research Applications

Catalytic Applications

A study describes the selective aerobic oxidation of allylic and benzylic alcohols catalyzed by a compound closely related to the one , highlighting its potential in organic synthesis and transformation processes. This process facilitates the conversion of primary and secondary allylic and benzylic alcohols into α,β-unsaturated carbonyl compounds, showcasing the compound's utility in chemoselective oxidation (Shen et al., 2012).

Synthetic Methodologies

Research into the facile synthesis of deaza-analogues of marine alkaloids indicates the versatility of related compounds in synthesizing complex molecular structures. This study underscores the compound's role in producing derivatives with potential anticancer activities, though specific activity was moderate against certain cancer cell lines (Carbone et al., 2013).

Intermediate for Drug Development

Another application is found in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate , an important intermediate for small molecule anticancer drugs. The study presents a high-yield synthetic method, emphasizing the compound's significance in the development of new therapeutics (Zhang et al., 2018).

properties

IUPAC Name

1-O-tert-butyl 6-O-methyl 3-formylindole-1,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-16(2,3)22-15(20)17-8-11(9-18)12-6-5-10(7-13(12)17)14(19)21-4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBQQPNSHLBCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427820
Record name 1-tert-Butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate

CAS RN

850374-95-7
Record name 1-tert-Butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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